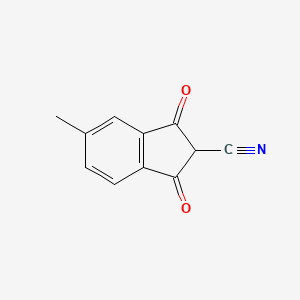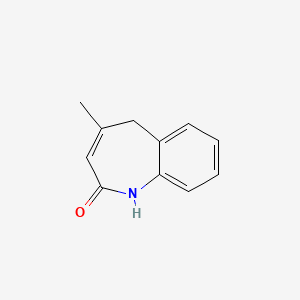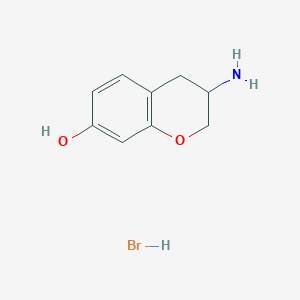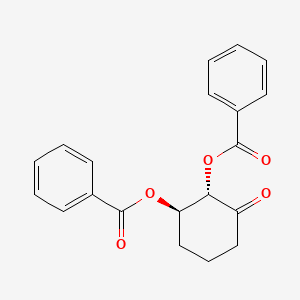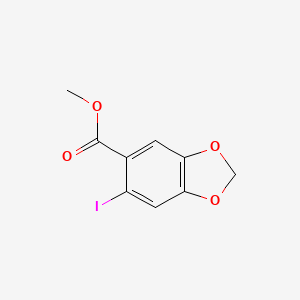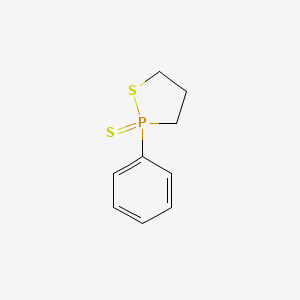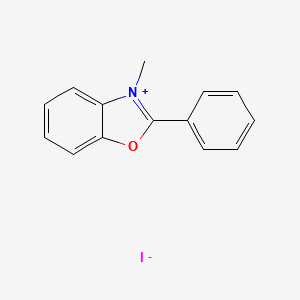![molecular formula C8H13NO5S B14584538 N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide CAS No. 61515-38-6](/img/structure/B14584538.png)
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is a chemical compound with the molecular formula C11H18N2O6S2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of ethenesulfonyl and propanoyl groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide typically involves the reaction of ethenesulfonyl chloride with N-methylacetamide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ethenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amides or sulfonamides.
Applications De Recherche Scientifique
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylpropionamide
- N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylbutyramide
Uniqueness
N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide is unique due to its specific structural features, such as the combination of ethenesulfonyl and propanoyl groups. This combination imparts distinct reactivity and functionality, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61515-38-6 |
|---|---|
Formule moléculaire |
C8H13NO5S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
[acetyl(methyl)amino] 3-ethenylsulfonylpropanoate |
InChI |
InChI=1S/C8H13NO5S/c1-4-15(12,13)6-5-8(11)14-9(3)7(2)10/h4H,1,5-6H2,2-3H3 |
Clé InChI |
JYVYMQLZGNFYBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)OC(=O)CCS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
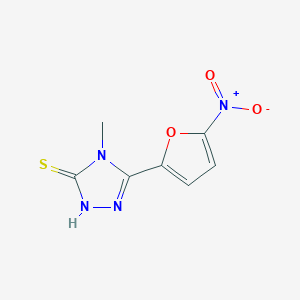
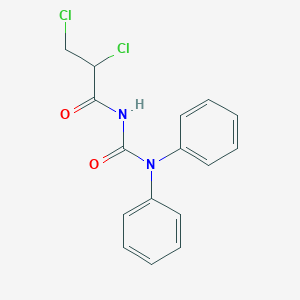

![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
